molecular formula C11H14ClNO B12056242 Propachlor-d7

Propachlor-d7

Cat. No.: B12056242
M. Wt: 218.73 g/mol
InChI Key: MFOUDYKPLGXPGO-SCENNGIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propachlor-d7, also known as 2-Chloro-N-isopropyl-d7-acetanilide, is a deuterated form of the herbicide propachlor. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C11H7D7ClNO and a molecular weight of 218.73 g/mol .

Preparation Methods

The synthesis of Propachlor-d7 involves the deuteration of propachlor. This process typically includes the introduction of deuterium atoms into the isopropyl group of propachlor. The reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving specialized equipment and reagents to achieve high purity and yield .

Chemical Reactions Analysis

Propachlor-d7 undergoes various chemical reactions, including nucleophilic substitution and dechlorination. One notable reaction is the dechlorinating transformation through nucleophilic substitution by dithionite on the surface of alumina. This reaction results in the formation of sulfur nucleophile substituted compounds, such as propachlor dithionite and propachlor ethanesulfonic acid . Common reagents used in these reactions include dithionite and alumina, with reaction conditions such as higher pH and temperature promoting the transformation .

Scientific Research Applications

Propachlor-d7 is widely used in scientific research due to its deuterated nature, which makes it an ideal analytical standard. It is employed in various fields, including chemistry, biology, medicine, and industry. In environmental and food safety research, this compound is used to develop sensitive and selective sensors for detecting propachlor residues. These sensors often incorporate advanced materials like molecularly imprinted polymers and gold nanoparticles to enhance detection capabilities . Additionally, this compound is used in studies investigating the environmental fate and transformation of herbicides, providing insights into their degradation pathways and potential impacts on ecosystems .

Comparison with Similar Compounds

Propachlor-d7 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Similar compounds include other chloroacetanilide herbicides such as alachlor, metolachlor, and acetochlor. These compounds share similar chemical structures and herbicidal properties but differ in their specific applications and environmental behaviors. The deuteration of this compound enhances its stability and makes it a valuable analytical standard for research purposes .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

218.73 g/mol

IUPAC Name

2-chloro-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-phenylacetamide

InChI

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,9D

InChI Key

MFOUDYKPLGXPGO-SCENNGIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CCl

Origin of Product

United States

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